

A Comparative Guide: Diethyl Glutarate vs. Diethyl Succinate in Polymer Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl glutarate*

Cat. No.: *B7803786*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymers, influencing a wide range of properties from flexibility and thermal stability to biocompatibility and migration resistance. Among the myriad of available options, dicarboxylate esters have garnered significant attention as effective and often more environmentally friendly alternatives to traditional phthalate-based plasticizers. This guide provides an objective comparison of two such short-chain dicarboxylate esters: **diethyl glutarate** and diethyl succinate.

This comparison synthesizes available experimental data and established structure-property relationships to assist researchers in making informed decisions for their specific polymer formulation needs. While direct, head-to-head comparative studies are limited, this guide extrapolates from existing research on succinate and glutarate esters to provide a comprehensive overview of their expected performance.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these plasticizers is essential for predicting their behavior in a polymer matrix.

Property	Diethyl Glutarate	Diethyl Succinate
CAS Number	818-38-2	123-25-1
Molecular Formula	C9H16O4	C8H14O4
Molecular Weight	188.22 g/mol	174.19 g/mol
Boiling Point	~237 °C[1][2]	216 - 218 °C[3]
Density	~1.022 g/mL at 25 °C[1][2]	~1.038 g/mL[3]
Appearance	Colorless liquid	Colorless liquid[3]

Performance in Polymer Formulations: A Comparative Analysis

The efficacy of a plasticizer is determined by its impact on the key properties of the final polymer product. The following sections and table provide a comparative overview of the expected performance of **diethyl glutarate** and diethyl succinate.

Plasticizing Efficiency

Plasticizing efficiency is a measure of a plasticizer's ability to increase the flexibility and reduce the glass transition temperature (T_g) of a polymer. Studies on succinate esters have shown that plasticizing efficiency generally increases with the length of the alkyl chains.[4] Diethyl succinate, having short ethyl chains, is considered to be a less efficient plasticizer compared to its longer-chain counterparts like dibutyl succinate or dihexyl succinate.[4] However, it can still be an effective plasticizer, particularly at higher concentrations.[4]

Information on **diethyl glutarate**'s plasticizing efficiency is less prevalent in publicly available literature. However, based on general trends for dicarboxylate esters, its slightly longer carbon backbone compared to diethyl succinate might suggest a marginally different interaction with polymer chains, though a significant difference in efficiency is not expected. Glutarate esters, in general, are considered to have good plasticizing efficiency.

Mechanical Properties

The addition of a plasticizer typically leads to a decrease in tensile strength and modulus, and an increase in elongation at break. For succinate-based plasticizers, the extent of these changes is dependent on the alkyl chain length.^[5] Shorter-chain succinates like diethyl succinate may result in a smaller decrease in tensile strength and a more moderate increase in elongation at break compared to longer-chain succinates.

For **diethyl glutarate**, while specific data is scarce, it is reasonable to expect a similar trend. The slightly different molecular structure may lead to subtle differences in the final mechanical properties of the plasticized polymer.

Thermal Properties

Plasticizers lower the glass transition temperature (Tg) of a polymer, which is a key indicator of their effectiveness. For poly(vinyl chloride) (PVC) plasticized with a series of succinate esters, it was found that diethyl succinate (DES) exhibited a similar trend in lowering the Tg as the commercial plasticizer diethyl phthalate (DOP).^[5]

Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the plasticized polymer. The addition of a plasticizer can sometimes lower the onset of thermal degradation.

Migration Resistance

Plasticizer migration, or leaching, from the polymer matrix is a critical concern, especially for applications in the medical and food contact fields. Migration is influenced by factors such as the plasticizer's molecular weight, its compatibility with the polymer, and the surrounding environment. Generally, plasticizers with higher molecular weights and lower volatility exhibit better migration resistance.^[6]

Given their relatively low molecular weights, both **diethyl glutarate** and diethyl succinate would be expected to have a higher potential for migration compared to larger polymeric plasticizers. However, succinate esters have been reported to show better resistance to migration compared to some traditional phthalate plasticizers.^{[3][7]}

Performance Metric	Diethyl Glutarate (Expected)	Diethyl Succinate (Reported)
Plasticizing Efficiency	Moderate	Moderate; less efficient than longer-chain succinates but effective at higher concentrations.[4]
Effect on Tensile Strength	Moderate Decrease	Moderate Decrease[5]
Effect on Elongation at Break	Moderate Increase	Moderate Increase[5]
Effect on Glass Transition (Tg)	Reduction in Tg	Reduction in Tg, comparable to DOP in some cases.[5]
Thermal Stability	May slightly decrease the onset of polymer degradation.	May slightly decrease the onset of polymer degradation.
Migration Resistance	Moderate; likely higher than larger plasticizers.	Moderate; reported to be better than some phthalates.[3] [7]

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standard experimental methodologies for evaluating the performance of plasticizers in polymer formulations.

Sample Preparation

- Polymer-Plasticizer Blending:
 - Melt Blending: The polymer and plasticizer are mixed in a molten state using an internal mixer or a twin-screw extruder. The mixture is typically processed at a set temperature and rotor speed for a specified duration to ensure homogeneity.
 - Solvent Casting: The polymer and plasticizer are dissolved in a common solvent. The solution is then cast onto a flat surface, and the solvent is slowly evaporated to form a thin film.
- Specimen Preparation:

- Compression Molding: The blended material is pressed into sheets or specific specimen shapes (e.g., dumbbell-shaped for tensile testing) under heat and pressure.
- Injection Molding: The molten blend is injected into a mold to create standardized test specimens.

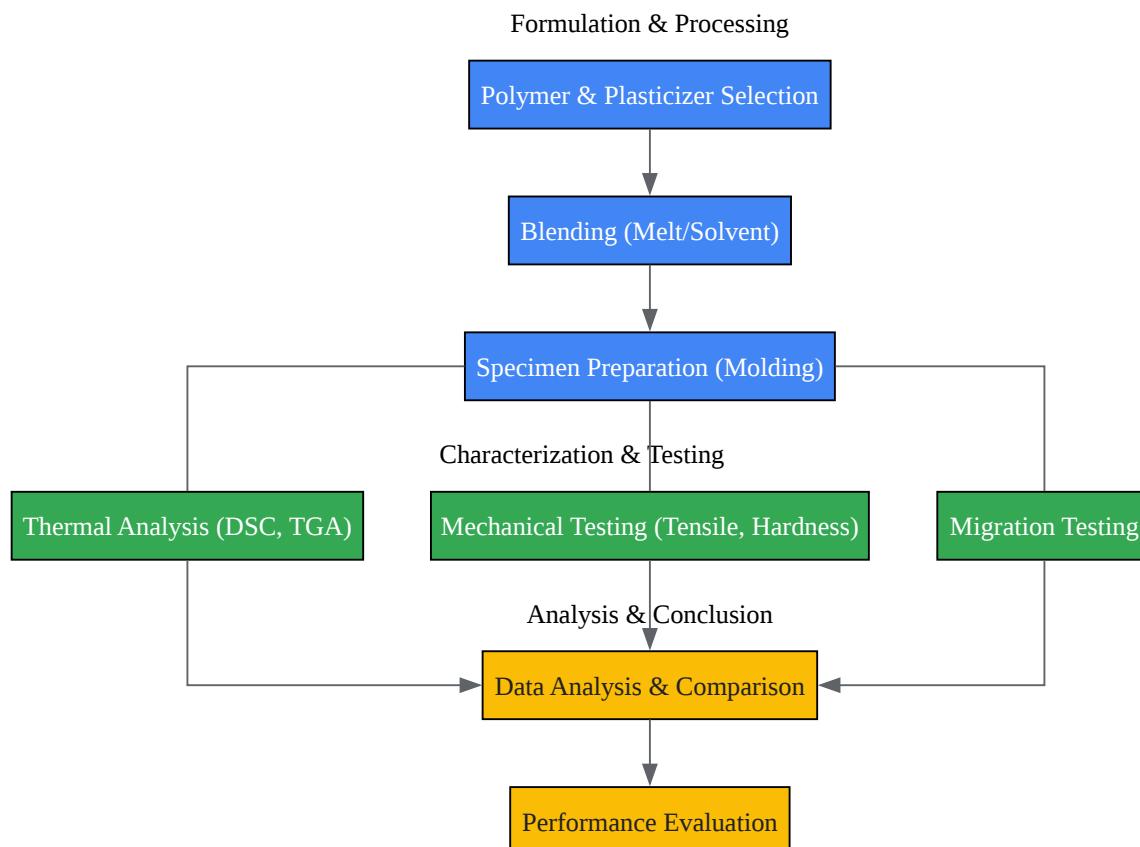
Key Experiments

- Thermal Analysis:

- Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c) of the plasticized polymer. A typical procedure involves heating the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.[8]
- Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature to assess its thermal stability. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[9][10]

- Mechanical Testing:

- Tensile Testing: Performed on dumbbell-shaped specimens using a universal testing machine according to standards such as ASTM D638. This test measures tensile strength, elongation at break, and Young's modulus.
- Hardness Testing: Shore hardness (durometer) is a common method to measure the indentation hardness of plasticized polymers, following standards like ASTM D2240.


- Migration Testing:

- Solvent Extraction: The plasticized polymer is immersed in a specific solvent (food simulant, e.g., ethanol, acetic acid, or vegetable oil) for a defined period at a set temperature.[11] The amount of plasticizer that has migrated into the solvent is then quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Volatilization: The weight loss of a plasticized polymer sample is measured after being held at an elevated temperature for a specific time. This indicates the loss of volatile components, including the plasticizer.

Logical Workflow for Plasticizer Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new plasticizer in a polymer formulation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. [PDF] Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid | Semantic Scholar [semanticsscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. keypublishing.org [keypublishing.org]
- To cite this document: BenchChem. [A Comparative Guide: Diethyl Glutarate vs. Diethyl Succinate in Polymer Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7803786#diethyl-glutarate-vs-diethyl-succinate-in-polymer-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com